METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a quinoline moiety fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. One common approach includes:
Formation of the Quinoline Moiety: The quinoline structure can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the 2-Methylphenyl Group: This step can be achieved through Friedel-Crafts alkylation, where the quinoline is reacted with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with phosphorus pentasulfide.
Coupling of the Quinoline and Thiophene Moieties: This step involves the formation of an amide bond between the quinoline derivative and the thiophene carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism by which METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes, while the thiophene ring can participate in electron transfer reactions, influencing redox states within cells.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its esters, which are used in organic synthesis and materials science.
Uniqueness
METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its fused ring system combining quinoline and thiophene moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
Properties
Molecular Formula |
C29H28N2O3S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H28N2O3S/c1-18-11-7-8-12-19(18)24-17-22(20-13-9-10-15-23(20)30-24)27(32)31-28-26(29(33)34-2)21-14-5-3-4-6-16-25(21)35-28/h7-13,15,17H,3-6,14,16H2,1-2H3,(H,31,32) |
InChI Key |
DSPHQTOVTHXNDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OC |
Origin of Product |
United States |
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